PQCA
Overview
Description
PQCA is a muscarinic M1 receptor positive allosteric modulator. This compound improves cognitive measures in rat, cynomolgus macaque, and rhesus macaque. this compound demonstrates robust efficacy in rodent and nonhuman primate (NHP) cognition assays. This compound Improves Performance on Translatable Tests of Memory and Attention in Rhesus Monkeys. This compound attenuates learning and memory deficits in the Tg2576 Alzheimer's disease mouse model. This compound may be potential useful in finding new drugs for patients with Alzheimer's diseases
Mechanism of Action
Target of Action
The primary target of 1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid, also known as MSD-M1PAM, is the CHRM1 protein . This protein belongs to the GPCR (G Protein-Coupled Receptors) family, which plays a crucial role in transmitting signals across the cell membrane.
Mode of Action
1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid acts as a positive allosteric modulator . This means that it enhances the response of the CHRM1 receptor to its natural ligand, thereby amplifying the signal transduction process.
Pharmacokinetics
Pharmacokinetics refers to how the body affects a drug, including the processes of absorption, distribution, metabolism, and excretion . These factors greatly influence the bioavailability of a drug, which is the proportion of the drug that enters the circulation and is able to have an active effect.
Biochemical Analysis
Biochemical Properties
MSD-M1PAM plays a crucial role in biochemical reactions. It interacts with the M1 muscarinic receptor, a protein predominantly expressed in the brain regions involved in cognition . The interaction between MSD-M1PAM and the M1 muscarinic receptor is of a positive allosteric nature, meaning that MSD-M1PAM enhances the receptor’s response to its ligand .
Cellular Effects
MSD-M1PAM has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by selectively activating the M1 receptor, which is expected to boost cognitive performance . This selective activation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of MSD-M1PAM involves its binding interactions with the M1 muscarinic receptor. As a positive allosteric modulator, MSD-M1PAM enhances the receptor’s response to its ligand, leading to increased activation of the receptor . This can result in changes in gene expression and potentially influence enzyme activity.
Temporal Effects in Laboratory Settings
It is known that MSD-M1PAM can attenuate scopolamine-induced deficits in novel object recognition in rat, self-ordered spatial search in cynomolgus macaque, and the object retrieval detour task in rhesus macaque .
Dosage Effects in Animal Models
The effects of MSD-M1PAM vary with different dosages in animal models. Beneficial effects in assays and species were observed at similar plasma drug concentrations
Metabolic Pathways
Given its interaction with the M1 muscarinic receptor, it is likely involved in pathways related to neurotransmission and cognitive function .
Transport and Distribution
Given its role as a positive allosteric modulator of the M1 muscarinic receptor, it is likely that it interacts with transporters or binding proteins that facilitate its movement to the receptor site .
Subcellular Localization
The subcellular localization of MSD-M1PAM is likely to be in regions where the M1 muscarinic receptor is present, given its role as a positive allosteric modulator of this receptor
Properties
IUPAC Name |
1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c23-15-22(19-6-1-3-9-24-19)7-11-25(12-8-22)14-16-13-17(21(28)29)20(27)26-10-4-2-5-18(16)26/h1-6,9-10,13H,7-8,11-12,14H2,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTJRVASUFIDQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)C2=CC=CC=N2)CC3=C4C=CC=CN4C(=O)C(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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